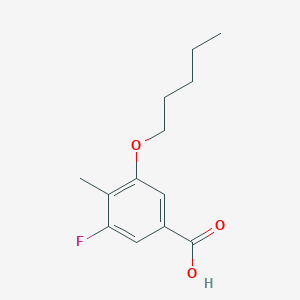

3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17FO3 |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

3-fluoro-4-methyl-5-pentoxybenzoic acid |

InChI |

InChI=1S/C13H17FO3/c1-3-4-5-6-17-12-8-10(13(15)16)7-11(14)9(12)2/h7-8H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

ZHVTXUQNOVMJPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C(=O)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzoic acid.

Etherification: The pentyloxy group is introduced via an etherification reaction. This involves the reaction of 3-fluoro-4-methylbenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the fluoro group.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Conversion of the methyl group to an alcohol.

Esterification: Formation of esters with various alcohols.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Potential

The compound's unique structure may lead to the development of novel drug candidates, particularly for anti-inflammatory and antimicrobial therapies. Its carboxylic acid group allows it to participate in various biochemical reactions, potentially enhancing its therapeutic efficacy. Preliminary studies suggest that 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid may interact favorably with specific enzymes or receptors, which could be crucial for its application as a therapeutic agent.

Interaction Studies

Research into the interaction of this compound with biological systems indicates potential benefits in treating chronic inflammatory diseases. Understanding these interactions is vital for assessing its safety profiles and therapeutic effects, particularly in conditions like arthritis and other inflammatory disorders.

Solubility and Reactivity

The pentyloxy group in this compound enhances its solubility in organic solvents, facilitating reactions that require non-polar conditions. This property makes it suitable for use in various chemical syntheses where solubility is a limiting factor.

Comparison with Related Compounds

The compound shares structural similarities with other benzoic acid derivatives, which can be compared to understand its unique properties better. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Similarity | Unique Properties |

|---|---|---|---|

| 2-Fluoro-5-methoxybenzoic acid | Fluorine and methoxy group | 0.96 | Stronger solubility due to methoxy |

| 2-Fluoro-4,5-dimethoxybenzoic acid | Two methoxy groups | 0.92 | Enhanced electronic properties |

| 4-(4-Fluorophenoxy)benzoic acid | Fluorophenoxy substituent | 0.91 | Potentially different bioactivity profile |

| 3-Methoxy-4-fluorobenzoic acid | Methoxy and fluorine | 0.90 | Different substitution pattern affects reactivity |

| 5-Fluoro-2-methoxybenzoic acid | Fluorine and methoxy at different positions | 0.90 | Variability in biological activity |

This table illustrates the diversity within this chemical class while emphasizing the distinctive features of this compound that may contribute to its unique reactivity and potential applications.

Future Directions in Research

Ongoing research is necessary to fully elucidate the mechanisms through which this compound interacts with biological systems. Detailed studies focusing on its pharmacokinetics, toxicity, and long-term effects will be essential for advancing its application in therapeutic contexts.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on formula C₁₃H₁₇FO₃.

Key Observations:

Substituent Position Effects: Fluorine at position 3 (meta) in the target compound contrasts with para-substituted derivatives (e.g., 4-[5-(4-pentyloxyphenyl)isoxazolyl]benzoic acid). The pentyloxy group at position 5 enhances lipophilicity (~logP ≈ 4.5 estimated) compared to shorter-chain analogs like 3-fluoro-5-isopropoxybenzoic acid (logP ~2.8), impacting bioavailability .

Biosensor Compatibility :

- Benzoic acid derivatives with para-substituents (e.g., pHBA) exhibit stronger biosensor responses in yeast systems than meta-substituted analogs. However, the target compound’s fluorine and methyl groups may compensate by enhancing electronic effects or hydrophobic interactions .

Toxicity Considerations :

- QSTR models indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice for benzoic acids. The pentyloxy group’s higher 1JA value (reflecting branching) may increase toxicity compared to methyl or isopropoxy substituents .

Thermodynamic Stability :

- Lanthanide complexation studies show that electron-withdrawing groups (e.g., -F) stabilize benzoic acid-metal interactions. The target compound’s fluorine and methyl groups may enhance chelation efficiency compared to unsubstituted analogs .

Biological Activity

3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid is a fluorinated aromatic compound that exhibits significant potential for various biological applications. Its unique structure, characterized by the presence of a fluorine atom, a methyl group, and a pentyloxy substituent on a benzoic acid framework, contributes to its reactivity and selectivity in biological systems. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic effects, and comparative analysis with structurally similar compounds.

- Molecular Formula : C14H18F O3

- Molecular Weight : 240.28 g/mol

The compound's structure enhances its solubility in organic solvents due to the pentyloxy group, facilitating various chemical reactions and biological interactions.

Interaction Studies

Preliminary studies indicate that this compound may interact favorably with specific enzymes or receptors. These interactions are crucial for understanding its potential therapeutic effects and safety profiles. The carboxylic acid functional group allows participation in various biochemical reactions, which may lead to anti-inflammatory properties or other therapeutic effects.

Potential Applications

- Anti-inflammatory Activity : The unique structure may lead to novel drug candidates targeting inflammatory pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections.

- Pesticidal Applications : There is ongoing research into the use of similar benzoic acid derivatives as effective pest control agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Similarity | Unique Properties |

|---|---|---|---|

| 2-Fluoro-5-methoxybenzoic acid | Fluorine and methoxy group | 0.96 | Stronger solubility due to methoxy |

| 2-Fluoro-4,5-dimethoxybenzoic acid | Two methoxy groups | 0.92 | Enhanced electronic properties |

| 4-(4-Fluorophenoxy)benzoic acid | Fluorophenoxy substituent | 0.91 | Potentially different bioactivity profile |

| 3-Methoxy-4-fluorobenzoic acid | Methoxy and fluorine | 0.90 | Different substitution pattern affects reactivity |

| 5-Fluoro-2-methoxybenzoic acid | Fluorine and methoxy at different positions | 0.90 | Variability in biological activity |

This table illustrates the diversity within the chemical class of benzoic acids while emphasizing the distinctive features of this compound that may contribute to its unique reactivity and potential applications.

Case Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Studies : Compounds with similar structures have demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with zone inhibition values comparable to conventional antibiotics .

- Cytotoxicity Assessments : Studies involving structural analogs have shown significant cytotoxic effects against cancer cell lines, suggesting that modifications in the benzoic acid structure can lead to increased potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.